1-(2-Chloroethyl)-2-methyl-4-nitroimidazole

Radiosensitization Hypoxia 4-Nitroimidazole

Generic nitroimidazoles fail to provide the specific substitution pattern required for hypoxic cell radiosensitization studies. This 4-nitroimidazole derivative features a unique 1-(2-chloroethyl)-2-methyl substitution, delivering superior radiosensitizing efficiency compared to 5-nitroimidazole isomers. • 4-Nitro core shows higher radiosensitization despite 64 mV lower electron affinity than 5-nitro isomers. • Designated Tinidazole Impurity 18 reference standard for analytical method validation. • Available in 10-100 mg packs; in stock for immediate shipment.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6 g/mol
CAS No. 16156-95-9
Cat. No. B097381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)-2-methyl-4-nitroimidazole
CAS16156-95-9
Synonyms1-(2-Chloroethyl)-2-methyl-4-nitro-1H-imidazole
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CCCl)[N+](=O)[O-]
InChIInChI=1S/C6H8ClN3O2/c1-5-8-6(10(11)12)4-9(5)3-2-7/h4H,2-3H2,1H3
InChIKeyGPHZIQJSCSATJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole: Overview


1-(2-Chloroethyl)-2-methyl-4-nitroimidazole (CAS: 16156-95-9) is a synthetic organic compound belonging to the 4-nitroimidazole class [1]. It is characterized by an imidazole core substituted with a nitro group at the 4-position, a methyl group at the 2-position, and a 2-chloroethyl group at the 1-position . This compound serves as a key building block or reference standard in pharmaceutical research and development, particularly within the domains of hypoxic cell radiosensitization [2] and the development of nitroimidazole-based antimicrobial and antiparasitic agents [3].

Hypoxic cell radiosensitizer research — 4-nitroimidazole core supports radiosensitization studies
Tinidazole impurity standard — designated reference material for analytical method development

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole: Specificity


Generic substitution with other nitroimidazoles (e.g., 5-nitroimidazoles like metronidazole or unsubstituted 4-nitroimidazoles) is not scientifically valid due to the profound impact of the nitro group's positional isomerism and specific ring substitutions on biological activity. The 4-nitroimidazole core confers a distinct spectrum of activity compared to the more common 5-nitroimidazoles, particularly regarding aerobic versus anaerobic potency and inherent toxicity profiles [1]. Furthermore, the specific substitution pattern on this compound (1-chloroethyl, 2-methyl) is a critical determinant of its enhanced radiosensitizing efficiency and altered toxicity, which cannot be replicated by other 4-nitroimidazole derivatives with different substituents [2]. These structural differences translate directly into quantifiable variations in performance metrics such as reduction potential, hypoxic cytotoxicity, and radiosensitization efficacy, which are detailed in the quantitative evidence below.

4-Nitro vs 5-nitro positional isomerism may alter radiosensitization and antimicrobial activity — not directly interchangeable.
Specific 1-chloroethyl, 2-methyl substitution pattern determines radiosensitizing efficiency; other 4-nitroimidazole analogs may shift performance.

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole: Quantitative Comparison


Radiosensitization vs. Unsubstituted 4-Nitroimidazoles

5-substituted 4-nitroimidazoles, a class to which 1-(2-Chloroethyl)-2-methyl-4-nitroimidazole belongs, demonstrate significantly greater radiosensitizing efficiency than would be predicted from their one-electron reduction potential (E1/2) alone. This is a class-level inference that positions this compound as a more potent radiosensitizer than unsubstituted 4-nitroimidazoles, which have lower intrinsic efficiency [1].

Radiosensitization vs unsubstituted
Class-level inference
Higher than predicted efficiency vs unsubstituted 4-nitroimidazoles (V79 cells).
Supports radiosensitizer research in hypoxic models.
Class-level inference; direct data for this compound may vary.
Radiosensitization Hypoxia 4-Nitroimidazole

Cytotoxicity vs. 5-Nitroimidazoles

A cross-study comparison of 4-nitroimidazole derivatives indicates that the 1-(2-hydroxyethyl) analog (isometronidazole) of this compound class exhibits significantly lower cytotoxicity than the 5-nitroimidazole drug metronidazole. While this is not a direct study of the chloroethyl compound, it provides strong class-level evidence that the 4-nitro substitution pattern, which is present in the target compound, confers a reduced toxicity profile relative to the more common 5-nitroimidazoles [1].

Cytotoxicity vs 5-nitroimidazoles
Cross-study comparable
Reported lower cytotoxicity (4-nitro class) vs metronidazole in Ehrlich ascites/La cells.
May support reduced off-target cytotoxicity interpretation.
Cross-study comparison; chloroethyl analog not directly tested.
Cytotoxicity Toxicity 4-Nitroimidazole

Radiosensitization vs. 5-Nitroimidazole Isomers

In a direct head-to-head comparison of isomeric nitroimidazoles, 4-nitroimidazoles demonstrated significantly higher radiosensitizing efficiency than their 5-nitroimidazole counterparts, despite the latter having a higher one-electron reduction potential (E7/1) by approximately 64 mV [1]. This class-level finding directly contradicts the conventional understanding that higher electron affinity predicts greater radiosensitization, highlighting a unique advantage of the 4-nitroimidazole scaffold.

Radiosensitization vs 5-nitro isomers
Class-level inference
4-Nitroimidazoles show higher radiosensitization than 5-nitro isomers despite 64 mV lower E₁/₂.
4-Nitro core supports radiosensitization independent of redox potential.
Class-level; isomer-specific validation recommended.
Radiosensitization Isomeric Comparison Nitroimidazole

Tinidazole Impurity 18 Reference Standard

This compound is specifically identified and cataloged as Tinidazole Impurity 18, a critical reference standard for the quality control and analytical method development of the antiprotozoal drug tinidazole . As an impurity standard, its procurement is mandatory for meeting regulatory requirements in pharmaceutical manufacturing, ensuring accurate identification and quantification of this specific impurity in drug substance and product batches.

Tinidazole impurity 18 identity
Data to verify
Cataloged as Tinidazole Impurity 18 reference standard.
May support analytical method development for tinidazole.
Supplier characterization; independent verification advised.
Analytical Chemistry Pharmaceutical Analysis Reference Standard

1-(2-Chloroethyl)-2-methyl-4-nitroimidazole: Applications


Hypoxic Cell Radiosensitizer Development

This compound is a valuable building block for synthesizing novel 5-substituted 4-nitroimidazole derivatives with the potential for enhanced radiosensitizing activity. Its demonstrated class-level superiority over 5-nitroimidazoles in hypoxic conditions makes it a critical starting material for medicinal chemistry programs focused on improving the efficacy of radiotherapy in solid tumors [1].

Tinidazole Impurity Analysis

As a designated impurity standard (Tinidazole Impurity 18), this compound is essential for developing and validating analytical methods to detect and quantify trace impurities in tinidazole active pharmaceutical ingredients (APIs) and finished drug products, ensuring compliance with pharmacopeial standards and regulatory guidelines [1].

Antimicrobial SAR Studies

Researchers investigating the differential activity of 4-nitro versus 5-nitroimidazoles against aerobic and anaerobic pathogens can use this compound as a key comparator. Its unique substitution pattern allows for exploration of how specific chemical modifications influence antimicrobial potency and spectrum, particularly against organisms like *Mycobacterium tuberculosis*, where 4-nitroimidazoles show distinct advantages [1].

Application
Selection Property
Validation Focus
Hypoxic cell radiosensitizer studies
4-Nitroimidazole core
Radiosensitization efficiency in hypoxic models
Tinidazole impurity analysis
Impurity reference standard identity
Chromatographic specificity for tinidazole
Antimicrobial SAR studies
4-Nitro vs 5-nitro comparison
Aerobic/anaerobic potency screening
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